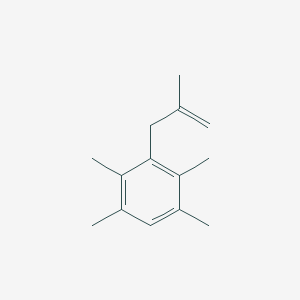
2-メチル-3-(2,3,5,6-テトラメチルフェニル)-1-プロペン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene is an organic compound characterized by its unique structure, which includes a propene backbone substituted with a methyl group and a tetramethylphenyl group
科学的研究の応用
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the alkylation of 2,3,5,6-tetramethylbenzene with 2-bromo-2-methylpropene in the presence of a strong base such as potassium tert-butoxide. The reaction typically proceeds under reflux conditions in an inert solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.
化学反応の分析
Types of Reactions
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
作用機序
The mechanism of action of 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-(2,3,4,5-tetramethylphenyl)-1-propene
- 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-butene
- 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-pentene
Uniqueness
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene is unique due to its specific substitution pattern on the aromatic ring and the propene backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
生物活性
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene, also known as a derivative of phenylpropene, has garnered attention for its potential biological activities. This compound has been investigated primarily for its interactions with various biological systems, including its effects on enzyme activity and potential therapeutic applications.
- Molecular Formula : C12H16
- Molecular Weight : 160.25 g/mol
- Density : 0.88 g/cm³
- Boiling Point : Approximately 179.6°C at 760 mmHg
The biological activity of 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene is largely attributed to its ability to interact with specific enzymes and receptors within the body. The compound's structure allows it to fit into binding sites on these molecular targets, modulating their activity and influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on receptors related to neurotransmission and hormonal regulation.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that it exhibits antimicrobial effects against a range of pathogens.
- Anticancer Activity : Preliminary investigations have indicated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation in specific biological contexts.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Testing :
-
Enzyme Interaction Studies :
- Research highlighted its ability to inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes. The inhibition was quantified using standard enzyme assays .
Data Table of Biological Activities
特性
IUPAC Name |
1,2,4,5-tetramethyl-3-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-9(2)7-14-12(5)10(3)8-11(4)13(14)6/h8H,1,7H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUAIOOTJXYTHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641233 |
Source


|
| Record name | 1,2,4,5-Tetramethyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14611-46-2 |
Source


|
| Record name | 1,2,4,5-Tetramethyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














